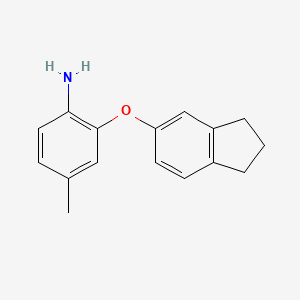

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine is an aromatic amine derivative featuring a dihydroindenyl ether moiety linked to a methyl-substituted phenylamine.

Key physicochemical properties inferred from structurally related compounds (Table 1) suggest moderate lipophilicity (logP ≈ 3–4) and molecular weights ranging from 245 to 472 g/mol, depending on substituents . The compound is likely synthesized via nucleophilic substitution or coupling reactions involving 2,3-dihydro-1H-inden-5-ol and halogenated intermediates, as evidenced by similar synthetic routes for analogs .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-8-15(17)16(9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRDMKUPELOSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 4-methylphenylamine.

Reaction Conditions: The key step involves the formation of an ether linkage between the indane and phenylamine moieties. This is usually achieved through a nucleophilic substitution reaction, where the hydroxyl group of the indane reacts with the amine group of the phenylamine under basic conditions.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Melting Points : Bulky substituents (e.g., 4-chlorophenyl in compound 21 ) increase melting points (117–118°C) compared to smaller groups (e.g., methoxy: 74–75°C ).

- Synthetic Efficiency : Yields vary widely (43–90%), with electron-withdrawing substituents (e.g., Cl, Br) often resulting in lower yields due to steric hindrance .

Pharmacological and Functional Comparisons

While direct bioactivity data for the target compound is unavailable, related analogs exhibit diverse pharmacological profiles:

- mGluR2 Modulation : Derivatives with dihydroindenyloxy groups (e.g., BINA analogs) show potent allosteric modulation of metabotropic glutamate receptors, with improved oral bioavailability and brain penetration .

- Psychoactive Potential: Cathinone derivatives featuring the dihydroindenyl backbone demonstrate stimulant effects, highlighting the scaffold’s versatility in central nervous system targeting .

- Antimicrobial Activity : Carbenicillin indanyl esters with dihydroindenyloxy moieties exhibit enhanced stability and efficacy against resistant bacterial strains .

Table 2: Functional Comparisons of Key Analogs

Physicochemical and Computational Comparisons

- Lipophilicity : The dihydroindenyloxy group contributes to moderate logP values (3.4–6.5), favoring blood-brain barrier penetration .

- Hydrogen Bonding : Analogs with amine or hydroxyl groups (e.g., ethylamine HCl ) exhibit higher polar surface areas (21–57 Ų), influencing solubility and metabolic stability.

Biological Activity

Overview

2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine, with the molecular formula C₁₆H₁₇NO and CAS number 946683-61-0, is an organic compound notable for its potential biological activities. The compound features a unique structure that combines an indane moiety with a phenylamine group, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine typically involves:

- Starting Materials : 2,3-Dihydro-1H-indene and 4-methylphenylamine.

- Reaction Conditions : The formation of an ether linkage is achieved through a nucleophilic substitution reaction under basic conditions, which may be optimized for yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves interaction with bacterial cell membranes, leading to disruption and cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through:

- Mechanism of Action : Interaction with specific molecular targets such as enzymes involved in cell cycle regulation and apoptosis pathways. This interaction can lead to reduced cell viability in cancerous tissues.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited IC50 values in the low micromolar range (10–20 µM) against breast and lung cancer cell lines, indicating potent anticancer activity.

The biological activity of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine is attributed to its ability to interact with specific proteins and enzymes:

- Molecular Targets : Potential targets include kinases and phosphatases involved in signaling pathways critical for cell growth and survival.

- Biochemical Pathways : The compound may modulate pathways related to apoptosis (programmed cell death) and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine | Structure | Antimicrobial, anticancer |

| 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-methylphenylamine | Structure | Antimicrobial |

The presence of both indane and phenylamine moieties in 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine distinguishes it from similar compounds, potentially enhancing its biological activity.

Q & A

Basic: What are the common synthetic routes for 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Indene Intermediate Preparation : Start with 2,3-dihydro-1H-inden-5-ol, which is functionalized via alkylation or protection/deprotection strategies to introduce reactive groups.

Coupling Reaction : React the indene derivative with 4-methyl-2-nitrophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.

Reduction : Reduce the nitro group (-NO₂) to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Critical intermediates include the nitro-coupled precursor and the indenol derivative. Reaction optimization often focuses on minimizing side products during coupling and ensuring selective reduction .

Basic: How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer:

- ¹H NMR : Key signals include:

- Aromatic protons: δ 6.8–7.2 ppm (split into multiplets due to indene and phenyl ring coupling).

- Methylene groups in the indene moiety: δ 2.8–3.2 ppm (triplet or quartet).

- Methyl group on the phenylamine: δ 2.3 ppm (singlet).

- IR : Stretching vibrations for the amine (-NH₂) at ~3350 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.

- MS : Molecular ion peak [M+H]⁺ with expected m/z and fragmentation patterns confirming the indene and methylphenylamine moieties.

Cross-validation with computational models (e.g., DFT for NMR prediction) is recommended to resolve ambiguities .

Basic: What are the primary chemical reactivity patterns observed in this compound under standard conditions?

Methodological Answer:

- Oxidation : The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺).

- Electrophilic Substitution : The electron-rich indene-aryl ether system undergoes halogenation or nitration at the para position relative to the ether oxygen.

- Reductive Alkylation : The primary amine can react with aldehydes/ketones in reductive amination (e.g., NaBH₃CN) to form secondary amines.

Reactivity studies should include controlled experiments with inert atmospheres to prevent oxidation artifacts .

Advanced: How can researchers optimize the synthesis yield using factorial design approaches?

Methodological Answer:

A 2³ factorial design can evaluate three factors:

Temperature (Levels: 25°C vs. 60°C).

Catalyst Loading (Levels: 5 mol% vs. 10 mol% Pd-C).

Reaction Time (Levels: 6 vs. 12 hours).

Steps :

- Conduct 8 experiments with all factor combinations.

- Analyze yield data using ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).

- Optimize via response surface methodology (RSM) for maximal yield.

This approach efficiently identifies nonlinear effects and reduces experimental runs compared to one-factor-at-a-time (OFAT) methods .

Advanced: What methodologies are recommended to resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Cross-Platform Validation : Compare ¹H NMR data across solvents (DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts.

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G*) and match experimental peaks.

- Isotopic Labeling : Introduce deuterium at specific positions (e.g., NH₂ → ND₂) to confirm assignment of exchangeable protons.

Conflicting data often arise from impurities (e.g., residual solvents) or tautomerism; rigorous purification and 2D NMR (COSY, HSQC) are critical .

Advanced: How can computational methods predict the compound's reactivity in novel environments?

Methodological Answer:

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in polar vs. nonpolar solvents) to assess stability and degradation pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize structure-activity relationships (SAR).

Software like Gaussian or GROMACS is recommended, with validation via experimental kinetic studies .

Advanced: What strategies are effective in analyzing degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acid/Base Hydrolysis (0.1M HCl/NaOH at 60°C).

- Oxidative Stress (3% H₂O₂, 40°C).

- Photolysis (ICH Q1B guidelines: UV/visible light).

- LC-HRMS : Use high-resolution mass spectrometry to identify degradation products (e.g., quinone formation from oxidation).

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants.

Storage recommendations (e.g., inert atmosphere, desiccants) should be based on Arrhenius plot predictions from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.